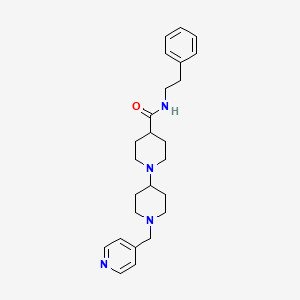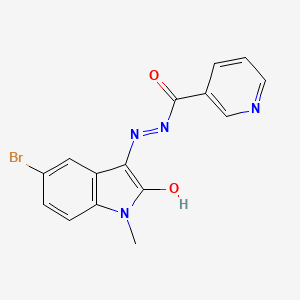
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as ML204, is a small molecule that has been extensively studied for its potential use as a tool compound in research. This compound has been found to have a variety of potential applications in the field of neuroscience, particularly in the study of ion channels and their role in cellular signaling. In
Mecanismo De Acción
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide exerts its effects by selectively blocking the Kv1.5 and TRPC5 ion channels. This blockade results in a reduction in the flow of ions through these channels, which in turn affects cellular signaling and function. The exact mechanism by which this compound interacts with these channels is not fully understood, but it is believed to involve binding to specific regions of the channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to have potential anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have potential neuroprotective effects, as it has been shown to protect against cell death induced by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its selectivity for Kv1.5 and TRPC5 ion channels, which makes it a useful tool for studying the role of these channels in cellular signaling. Additionally, this compound has been found to have relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of more potent and selective compounds that can be used to study ion channels and their role in cellular signaling. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of pain and neurodegenerative diseases. Finally, there is potential for this compound to be used in the development of new drug screening assays, as it has been shown to selectively block specific ion channels that are involved in disease processes.
Métodos De Síntesis
The synthesis of N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 4-pyridinemethanol with 1,4-bis(4-chlorobutyl) piperazine to form 1-(4-pyridinylmethyl)-4-(4-chlorobutyl)piperazine. This intermediate is then reacted with 2-phenylethylamine to form N-(2-phenylethyl)-1-(4-pyridinylmethyl)-4-(4-chlorobutyl)piperazine. Finally, the chloro groups are replaced with carboxamide groups through reaction with carboxylic acid, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to have a variety of potential applications in scientific research. One of the primary uses of this compound is in the study of ion channels, particularly the voltage-gated potassium channel Kv1.5. This compound has been found to selectively block this channel, making it a useful tool for studying the role of Kv1.5 in cellular signaling. Additionally, this compound has been found to have potential applications in the study of pain signaling, as it has been shown to block the TRPC5 ion channel, which is involved in the transmission of pain signals.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(27-15-8-21-4-2-1-3-5-21)23-9-18-29(19-10-23)24-11-16-28(17-12-24)20-22-6-13-26-14-7-22/h1-7,13-14,23-24H,8-12,15-20H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGJUJIMANKMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}-1-piperazinecarboxylate](/img/structure/B5969081.png)


![1-[6-(1-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5969098.png)
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5969106.png)
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)
![2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B5969110.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B5969113.png)
![[2-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969120.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5969123.png)
![2-hydroxy-4-propoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5969129.png)

![7-(cyclopropylmethyl)-2-[4-(dimethylamino)benzoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969144.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5969152.png)
